Pemetrexed-13C5 Disodium Salt
Description
Properties
Molecular Formula |
C₁₅¹³C₅H₁₉N₅Na₂O₆ |
|---|---|
Molecular Weight |
476.34 |
Synonyms |
N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid-13C5 Sodium Salt; Rolazar-13C5; Tifolar-13C5; |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
Pemetrexed functions primarily as an antineoplastic agent by inhibiting several key enzymes involved in folate metabolism and DNA synthesis. These include:
- Thymidylate Synthase (TS) : Critical for DNA synthesis.
- Dihydrofolate Reductase (DHFR) : Involved in the reduction of dihydrofolate to tetrahydrofolate, essential for nucleotide synthesis.
- Glycinamide Ribonucleotide Formyltransferase (GARFT) : Plays a role in purine metabolism.
The inhibition of these enzymes leads to decreased availability of nucleotides necessary for DNA replication and repair, resulting in cytotoxic effects on rapidly dividing cancer cells .
Clinical Applications
Pemetrexed-13C5 disodium salt is primarily utilized in the following contexts:
Non-Small Cell Lung Cancer (NSCLC)
- First-line Treatment : It is used in combination with cisplatin for patients with locally advanced or metastatic non-squamous NSCLC. It can also be combined with pembrolizumab and platinum-based chemotherapy for patients without EGFR or ALK genomic alterations .
- Maintenance Therapy : After initial treatment, pemetrexed can be administered alone as maintenance therapy for patients whose disease has not progressed after four cycles of platinum-based chemotherapy .
Malignant Pleural Mesothelioma
- Pemetrexed is indicated as a first-line treatment in combination with cisplatin for patients with unresectable malignant pleural mesothelioma .
Case Studies and Research Findings
Several studies have demonstrated the efficacy of this compound in clinical settings:
- A Phase II trial reported an overall response rate of 45.8% in patients with Stage IV NSCLC treated with pemetrexed disodium combined with cisplatin. The median survival was noted to be 8.9 months, highlighting its potential as an effective treatment option .
- Another study emphasized the importance of folic acid and vitamin B12 supplementation during treatment to mitigate hematologic toxicities associated with pemetrexed therapy .
Ongoing Research
Research continues to explore additional applications and combinations involving this compound:
- Combination Therapies : Investigations are underway to evaluate the synergistic effects of pemetrexed when combined with other chemotherapeutic agents or targeted therapies, such as checkpoint inhibitors .
- Biomarker Studies : Efforts are being made to identify biomarkers that predict response to pemetrexed therapy, which could enhance personalized treatment approaches for lung cancer patients .
Preparation Methods
Selection of Labeled Starting Materials
The incorporation of 13C isotopes typically occurs at the benzene ring and glutamate moiety. The benzoic acid derivative 2 (4-(2-(2-amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoic acid) is synthesized with 13C-enriched carbons at positions 2, 3, 4, 5, and 6 of the pyrrolo[2,3-d]pyrimidine core. This ensures a 99% isotopic enrichment, as required for analytical internal standards.
Peptide Coupling and Esterification
The activated benzoic acid 2 undergoes coupling with diethyl L-glutamate 4 using 2-chloro-4,6-dimethoxytriazine (CDMT) and N-methylmorpholine (NMM) in dimethylformamide (DMF). This forms the intermediate triester 5 , isolated as a p-toluenesulfonate salt (5a ). The reaction conditions are critical to minimize side products such as N-methyl impurities (6 ) and DMF adducts (7 ).
Table 1: Key Reaction Conditions for Coupling
| Parameter | Specification | Source |
|---|---|---|
| Temperature | Room temperature (20–25°C) | |
| Solvent | Anhydrous DMF | |
| Coupling Agent | CDMT (1.2 equiv) | |
| Base | NMM (2.0 equiv) | |
| Reaction Time | 4–6 hours |
Hydrolysis and Salt Formation
Saponification of the Triester
The triester 5a is hydrolyzed using aqueous sodium hydroxide (1N) to yield pemetrexed diacid (1 ). Subsequent pH adjustment to 8.0 with hydrochloric acid facilitates crystallization of the disodium heptahydrate (1a·7H2O ). For the 13C5 variant, stringent control of hydrolysis duration (2–3 hours) prevents racemization and isotopic dilution.
Isotopic Purity Assurance
Post-synthesis, the product is purified via preparative high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water mobile phase (gradient: 10–90% acetonitrile over 30 minutes). This step removes residual unlabeled impurities and ensures ≥95% chemical purity.
Impurity Profiling and Mitigation
Common Impurities in Pemetrexed Synthesis
The synthesis of pemetrexed disodium generates several impurities, which are exacerbated by isotopic labeling processes:
-
N-Methyl impurity (6) : Forms via methylation of the dezazaguanine moiety by CDMT·NMM complexes.
-
γ-Dipeptide impurity (8) : Arises from α-ethyl L-glutamate contaminants in starting material 4 .
-
Dimer impurity (10) : Produced during prolonged basic hydrolysis of 5a .
Table 2: Impurity Control Strategies
Isotope-Specific Impurities
Analytical Characterization
Mass Spectrometry (MS)
Matrix-assisted laser desorption/ionization triple quadrupole MS (MALDI-QqQ-MS/MS) confirms isotopic enrichment. The sodium adduct of Pemetrexed-13C5 ([M+Na]+) exhibits a mass-to-charge (m/z) ratio of 476.35, distinct from unlabeled pemetrexed (m/z 471.30).
Q & A
Q. How is Pemetrexed-13C5 Disodium Salt distinguished from non-isotopically labeled Pemetrexed Disodium in experimental workflows?
Methodological differentiation involves mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm the presence and position of the 13C5 isotopic label. For instance, LC-MS analysis with a high-resolution mass spectrometer can detect the +5 Da shift in molecular weight (597.48 g/mol for unlabeled vs. 602.48 g/mol for 13C5-labeled) . Chromatographic separation using anion-exchange columns (e.g., Zorbax SB-C18) under gradient elution (0.1% formic acid in water/acetonitrile) ensures baseline resolution of isotopic variants .
Q. What are the recommended protocols for synthesizing this compound in a research laboratory?
Synthesis typically involves:
- Step 1 : Isotopic labeling via enzymatic or chemical incorporation of 13C5-glutamic acid during precursor synthesis.
- Step 2 : Purification using preparative HPLC with a mobile phase of ammonium acetate buffer (pH 6.8) and methanol (70:30 v/v).
- Step 3 : Salt formation via sodium bicarbonate neutralization, followed by lyophilization . Critical parameters include maintaining pH 7.0–7.5 during neutralization to avoid degradation and ensuring >99% isotopic purity via triple-quadrupole MS validation .
Q. How is the purity of this compound validated in pharmacokinetic studies?
Purity assessment combines:
- HPLC-UV (λ = 254 nm) with a C18 column and 0.1 M phosphate buffer (pH 3.0)/acetonitrile (85:15) mobile phase.
- LC-MS/MS for quantifying isotopic impurities (e.g., 13C4 or 13C6 variants). Acceptance criteria: ≥98% chemical purity and ≤0.5% isotopic impurity .
Advanced Research Questions
Q. What experimental designs address batch-to-batch variability in this compound for longitudinal studies?
To minimize variability:
- Pre-batch calibration : Use internal standards (e.g., deuterated Pemetrexed) for LC-MS/MS normalization.
- Stability monitoring : Store aliquots at -80°C in amber vials under nitrogen to prevent oxidation.
- Batch validation : Perform accelerated stability testing (40°C/75% RH for 4 weeks) to predict long-term storage effects . Data from multiple batches should be analyzed using ANOVA to identify statistically significant variations in pharmacokinetic parameters (e.g., AUC, Cmax) .
Q. How do isotopic effects (13C5) influence the compound’s solubility and binding affinity in target assays?
The 13C5 label may slightly alter solubility due to increased molecular mass.
- Solubility testing : Compare labeled vs. unlabeled forms in PBS (pH 7.4) via nephelometry.
- Binding assays : Use surface plasmon resonance (SPR) to measure dissociation constants (KD). Studies show <5% deviation in KD values between isotopic forms, but rigorous controls (e.g., unlabeled competitor titrations) are required to confirm specificity .
Q. What analytical challenges arise when quantifying this compound in biological matrices, and how are they resolved?
Key challenges include:
- Matrix effects : Mitigated via solid-phase extraction (Strata-X cartridges) and matrix-matched calibration curves.
- Ion suppression : Addressed by optimizing MS source parameters (e.g., desolvation temperature = 500°C, cone gas flow = 150 L/hr).
- Limit of detection (LOD) : Achieved at 0.1 ng/mL using MRM transitions m/z 429 → 281 (quantifier) and m/z 429 → 254 (qualifier) .
Q. How can researchers resolve contradictions in pharmacokinetic data between labeled and unlabeled Pemetrexed?
Contradictions often stem from isotopic dilution or enzymatic discrimination.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
